

Fmoc-Abu(3-N3) (2R,3R) CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-Abu(3-N3) (2R,3R)	
Cat. No.:	B613599	Get Quote

An In-depth Technical Guide to Fmoc-Abu(3-N3) Derivatives

For researchers, scientists, and professionals in drug development, the use of modified amino acids is fundamental to advancing peptide-based therapeutics and diagnostics. Among these, azido-functionalized amino acids serve as critical building blocks. This guide focuses on the technical aspects of Fmoc-Abu(3-N3) stereoisomers, providing key data, experimental insights, and workflow visualizations.

Core Compound Specifications

While the specific CAS number for the (2R,3R) stereoisomer of Fmoc-Abu(3-N3) is not readily available in public databases, the molecular weight is consistent across its stereoisomers. Below is a summary of quantitative data for closely related isomers.



Property	(2S,3S)-Fmoc- Abu(3-N3)-OH	(2S,3R)-(Fmoc- amino)-3- azidobutyric acid	(2R,3S)-(Fmoc- amino)-3- azidobutyric acid
CAS Number	131669-42-6[1][2]	146306-79-8[3]	1932349-21-7
Molecular Weight	366.37 g/mol [1]	366.4 g/mol [2][3]	366.4 g/mol [4]
Molecular Formula	C19H18N4O4[1][2]	C19H18N4O4[3]	C19H18N4O4[4]
Purity	≥98.0% (HPLC)[1]	≥99% (HPLC, TLC)[2] [3]	≥99% (HPLC)[4]
Appearance	Powder[1]	White crystalline powder[2][3]	White crystalline powder[4]
Storage	15-25°C[1]	0-8°C[2][3]	0-8°C[4]
Synonyms	(2S,3S)-2-(Fmoc- amino)-3- azidobutanoic acid[1]	Fmoc-L-Abu(3R-N3)- OH[3]	Fmoc-D-Abu(3S-N3)- OH[4]

Role in Synthesis and Bioconjugation

Fmoc-Abu(3-N3) is a protected amino acid derivative designed for specific applications in peptide chemistry and bioconjugation.

- Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the amine functionality. It is stable under acidic conditions but can be readily removed with a mild base, typically piperidine, making it ideal for Solid-Phase Peptide Synthesis (SPPS).
- Abu (α-aminobutyric acid): This non-proteinogenic amino acid provides a four-carbon backbone.
- Azide Group (N₃): The side-chain azide functionality is the key to this compound's utility. It is
 a versatile functional group that is stable during peptide synthesis but can react selectively.
 [1] This makes it a powerful tool for "click chemistry."[4][5]

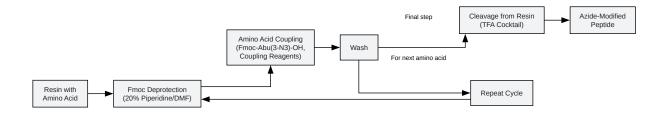


Experimental Protocols and Applications Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Abu(3-N3) isomers are utilized as building blocks in SPPS to introduce a reactive azide handle into a peptide sequence.

General Protocol:

- Resin Preparation: Start with a solid support resin (e.g., Wang, Rink Amide) pre-loaded with the first amino acid.
- Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treating with a 20% piperidine solution in a suitable solvent like dimethylformamide (DMF).
- Amino Acid Coupling: The Fmoc-Abu(3-N3)-OH is activated using a coupling reagent (e.g., HBTU, HATU, DIC) and a base (e.g., DIPEA) in a solvent like DMF. This activated amino acid is then added to the resin to form a new peptide bond.
- Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
- Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.
- Cleavage and Deprotection: Once the peptide is fully assembled, it is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). The side-chain azide group remains intact during this process.[1]





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Workflow for Solid-Phase Peptide Synthesis.

Click Chemistry Applications

The azide group on the peptide side-chain, introduced by Fmoc-Abu(3-N3), is a key component for bioorthogonal "click" reactions. These reactions are highly efficient and specific, allowing for the conjugation of the peptide to other molecules.

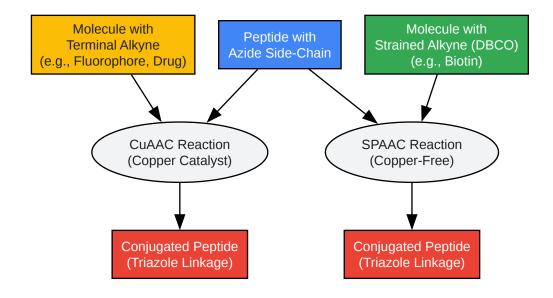
Key Reactions:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified peptide can be reacted with a molecule containing a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[5][6]
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper may be cytotoxic, a copper-free click reaction can be used. This involves reacting the azide with a strained cyclooctyne (e.g., DBCO, BCN) to form the triazole linkage.[5][6]

These reactions are widely used to attach peptides to:

- Fluorescent probes for imaging.[4]
- Drug molecules for targeted delivery.
- PEG chains to improve solubility and circulation time.
- Solid surfaces for creating biosensors.





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- To cite this document: BenchChem. [Fmoc-Abu(3-N3) (2R,3R) CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613599#fmoc-abu-3-n3-2r-3r-cas-number-and-molecular-weight]



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